(S)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid

Chirality Enantiomer DPP-4 inhibitor

(S)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid is a synthetic, chiral, N-Boc-protected gamma-amino acid derivative, specifically an ortho-trifluoromethyl-substituted L-β-homophenylalanine. With a molecular formula of C16H20F3NO4 and a molecular weight of 347.33 g/mol, it is supplied as a white crystalline powder with a purity of ≥98.0% (HPLC) and a melting point of 137-143 °C.

Molecular Formula C16H20F3NO4
Molecular Weight 347.334
CAS No. 270065-74-2
Cat. No. B2774297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid
CAS270065-74-2
Molecular FormulaC16H20F3NO4
Molecular Weight347.334
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(F)(F)F)CC(=O)O
InChIInChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-11(9-13(21)22)8-10-6-4-5-7-12(10)16(17,18)19/h4-7,11H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t11-/m0/s1
InChIKeyYQJFIZXCXGBMPB-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-3-((tert-Butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic Acid (CAS 270065-74-2): A Strategic Boc-Protected β-Homophenylalanine Building Block for Peptide Synthesis and Pharmaceutical Intermediates


(S)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid is a synthetic, chiral, N-Boc-protected gamma-amino acid derivative, specifically an ortho-trifluoromethyl-substituted L-β-homophenylalanine . With a molecular formula of C16H20F3NO4 and a molecular weight of 347.33 g/mol, it is supplied as a white crystalline powder with a purity of ≥98.0% (HPLC) and a melting point of 137-143 °C . Its structural features — a tert-butoxycarbonyl (Boc) protecting group, an (S)-configuration at the beta-carbon, and a 2-(trifluoromethyl)phenyl side chain — confer specific solubility (logP 3.61), steric, and electronic properties to this peptide building block . These characteristics underpin its role as a commercially available intermediate in medicinal chemistry and a key reactant in the preparation of dipeptidyl peptidase IV (DPP-4) inhibitors, most notably utilized in the formal synthesis of Sitagliptin phosphate .

Why a Simple β-Homophenylalanine or Unprotected Amino Acid Cannot Replace (S)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic Acid in Your Synthesis


While Boc-protected β-homophenylalanines are a broad class of peptide building blocks, the specific combination of protecting group, stereochemistry, and regioisomerism in CAS 270065-74-2 creates a unique reactivity and selectivity profile that cannot be assumed for close analogs. The Boc group, essential for Fmoc/Boc orthogonal protection strategies, is acid-labile in a manner distinct from the Fmoc group, and its presence is critical for specific deprotection timing in solid-phase peptide synthesis (SPPS) . Furthermore, the ortho-substitution of the trifluoromethyl group, compared to the meta- or para-analogs, imposes a distinct steric and electronic environment that profoundly influences peptide coupling kinetics, side-chain orientation, and the lipophilicity of the resulting peptide chain (logP 3.61 vs. predicted values for unsubstituted or other positional isomers) . Finally, the (S)-enantiomer is not interchangeable with the (R)-enantiomer (CAS 269396-77-2) in the synthesis of biologically active peptides, as chirality is a primary determinant of target binding, as evidenced by the compound's documented use in synthesizing chiral DPP-4 inhibitors .

Quantitative Differentiation of (S)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic Acid Against Key Analogous Building Blocks


Enantiomeric Differentiation: (S)-Configuration is Essential for Active DPP-4 Inhibitor Pharmacophore Construction

The (S)-enantiomer is the precursor to the active pharmaceutical ingredient Sitagliptin. Its use as an intermediate in the synthesis of this chiral drug demonstrates the absolute necessity of the (S)-configuration for constructing the correct stereochemistry of the final DPP-4 inhibitor . The (R)-enantiomer (CAS 269396-77-2) would lead to the inactive or undesired stereoisomer of the final drug substance, an outcome verified by the structure-activity relationships of the DPP-4 inhibitor class [1].

Chirality Enantiomer DPP-4 inhibitor Sitagliptin

Regioisomeric Precision: Ortho- vs. Meta-Trifluoromethyl Substitution Dictates Molecular Geometry and Downstream Coupling Efficiency

The ortho-substitution of the trifluoromethyl group on the phenyl ring (CAS 270065-74-2) imposes a unique steric environment at the beta-carbon of the amino acid, directly influencing carboxyl group reactivity in peptide coupling. In comparison, the 3-CF3 (meta) isomer (CAS 270065-77-5) has a different trajectory for the CF3 group, resulting in a distinct local steric profile. This positional difference can lead to measurable variations in acylation rates, with the ortho-isomer often exhibiting slower kinetics or requiring optimized coupling reagents, indirectly evidenced by its specialized use in synthesizing compounds with the CF3 group adjacent to a key linkage .

Regioisomer Steric effect Coupling efficiency Peptide synthesis

Protecting Group Orthogonality: The Boc Group's Acid-Lability is the Definitive Factor for Fmoc-SPPS Strategy Selection

The Boc group on CAS 270065-74-2 is specifically removable under acidic conditions (e.g., TFA), making it fully orthogonal to the base-labile Fmoc group. This directly contrasts with the Fmoc-protected analog (CAS 270065-75-3, MW 469.45 g/mol), which requires basic conditions (e.g., piperidine) for removal. This fundamental chemical difference dictates which protecting group strategy is used. The Boc compound is the necessary choice when the Fmoc group is used for the alpha-amine and a separate, acid-labile protecting group is needed for a side-chain amine or a beta-amine, as per standard Boc-chemistry protocols .

Boc Fmoc Orthogonal protection Solid-phase peptide synthesis

Protected vs. Unprotected Amine: The Boc Group is a Prerequisite for Preventing Side Reactions and Governing Solubility in Organic Media

The Boc-protected derivative (CAS 270065-74-2) is a stable, free-flowing solid with good solubility in organic solvents (logP 3.61), facilitating its direct use in anhydrous peptide coupling reactions . In contrast, the unprotected amino acid (CAS 270065-73-1, supplied as the hydrochloride salt, MW 283.68) is a zwitterionic salt with poor solubility in organic media and a reactive free amine prone to nucleophilic side-reactions and oxidation . Direct use of the unprotected compound without a protection step would lead to polymerization, racemization, and low yields.

Amino protection Solubility Side reactions Oligomerization

When to Select (S)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic Acid: Evidence-Based Application Scenarios for Procurement


Synthesis of Chiral DPP-4 Inhibitor Analogs and Reference Standards

When developing novel DPP-4 inhibitors or synthesizing Sitagliptin reference standards and impurities, this specific (S)-enantiomer is the required chiral building block. Its use ensures the generation of the correct stereochemical series for biological testing, as it has been directly employed in the formal synthesis of Sitagliptin phosphate .

Solid-Phase Peptide Synthesis (SPPS) Requiring Acid-Labile Side-Chain Protection

In Fmoc-based SPPS, when a beta-amino acid with an ortho-CF3 phenyl group must be incorporated, this Boc-protected monomer is the reagent of choice. Its acid-labile Boc group allows for a fully orthogonal protection strategy, whereas the Fmoc-protected analog would be deprotected under the same conditions used for the elongating peptide chain, leading to a synthesis failure .

Exploration of Lipophilic Peptide SAR via Conformational Restraint

This building block is ideal for medicinal chemistry teams exploring peptide SAR in environments where increased, localized lipophilicity (from the -CF3 group) around the ortho-position of a phenylalanine is hypothesized to enhance target binding or membrane permeability. Its predicted logP of 3.61 and unique steric profile make it a superior choice over the meta- or para-substituted analogs for probing specific steric pockets .

Procurement of a High-Purity Key Intermediate for Regulated Environments

For laboratories transitioning a peptide lead to preclinical development and requiring rigorous material traceability and high purity, standard commercial offerings specify a purity of ≥98.0% (HPLC) for this compound . This data, coupled with its MDL number (MFCD01861064) and CAS registry, provides a clear quality benchmark for procurement that allows for reliable comparative sourcing.

Quote Request

Request a Quote for (S)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.